Cas no 2097903-93-8 (3-chloro-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl-4-fluorobenzene-1-sulfonamide)

3-クロロ-N-2-(3,5-ジメチル-1H-ピラゾール-1-イル)-2-(フラン-2-イル)エチル-4-フルオロベンゼン-1-スルホンアミドは、複雑な分子構造を持つ有機化合物です。ピラゾール環とフラン環を有するユニークな骨格構造に加え、スルホンアミド基とハロゲン置換基(クロロ、フルオロ)を併せ持ち、医薬品中間体や生物活性化合物としての応用が期待されます。特に分子内の多様な官能基は標的タンパク質との特異的相互作用を可能にし、創薬研究におけるリード化合物候補としての潜在性を有しています。高い構造安定性と分子設計の柔軟性が特徴で、精密有機合成や医化学分野での利用価値が注目されています。

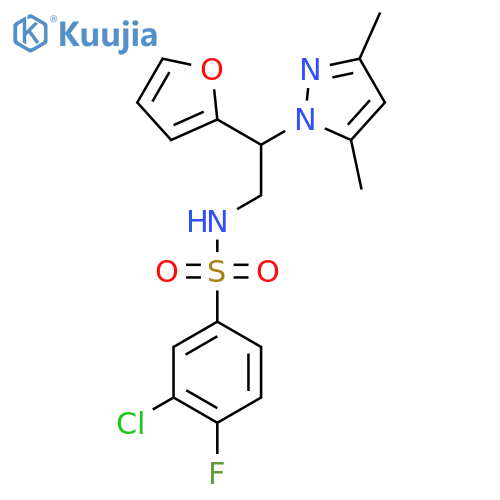

2097903-93-8 structure

商品名:3-chloro-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl-4-fluorobenzene-1-sulfonamide

CAS番号:2097903-93-8

MF:C17H17ClFN3O3S

メガワット:397.851585149765

CID:5337593

3-chloro-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl-4-fluorobenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 3-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide

- 3-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-4-fluorobenzenesulfonamide

- 3-chloro-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl-4-fluorobenzene-1-sulfonamide

-

- インチ: 1S/C17H17ClFN3O3S/c1-11-8-12(2)22(21-11)16(17-4-3-7-25-17)10-20-26(23,24)13-5-6-15(19)14(18)9-13/h3-9,16,20H,10H2,1-2H3

- InChIKey: URNJWSUOVQHGPJ-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C=CC(=C1)S(NCC(C1=CC=CO1)N1C(C)=CC(C)=N1)(=O)=O)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 26

- 回転可能化学結合数: 6

- 複雑さ: 576

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 85.5

3-chloro-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl-4-fluorobenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6519-5465-25mg |

3-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide |

2097903-93-8 | 25mg |

$109.0 | 2023-09-08 | ||

| Life Chemicals | F6519-5465-10μmol |

3-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide |

2097903-93-8 | 10μmol |

$69.0 | 2023-09-08 | ||

| Life Chemicals | F6519-5465-30mg |

3-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide |

2097903-93-8 | 30mg |

$119.0 | 2023-09-08 | ||

| Life Chemicals | F6519-5465-20μmol |

3-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide |

2097903-93-8 | 20μmol |

$79.0 | 2023-09-08 | ||

| Life Chemicals | F6519-5465-2mg |

3-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide |

2097903-93-8 | 2mg |

$59.0 | 2023-09-08 | ||

| Life Chemicals | F6519-5465-40mg |

3-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide |

2097903-93-8 | 40mg |

$140.0 | 2023-09-08 | ||

| Life Chemicals | F6519-5465-100mg |

3-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide |

2097903-93-8 | 100mg |

$248.0 | 2023-09-08 | ||

| Life Chemicals | F6519-5465-2μmol |

3-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide |

2097903-93-8 | 2μmol |

$57.0 | 2023-09-08 | ||

| Life Chemicals | F6519-5465-5μmol |

3-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide |

2097903-93-8 | 5μmol |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6519-5465-1mg |

3-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide |

2097903-93-8 | 1mg |

$54.0 | 2023-09-08 |

3-chloro-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl-4-fluorobenzene-1-sulfonamide 関連文献

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

4. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

5. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

2097903-93-8 (3-chloro-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl-4-fluorobenzene-1-sulfonamide) 関連製品

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量